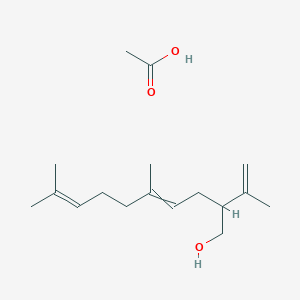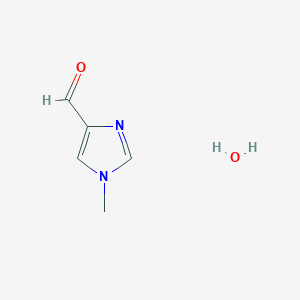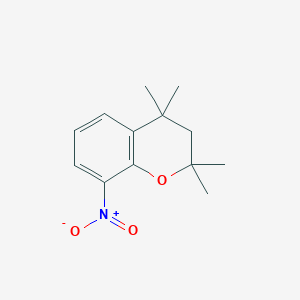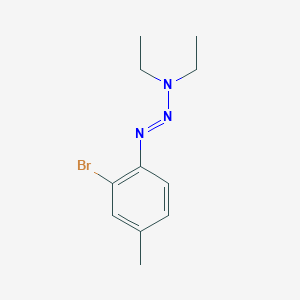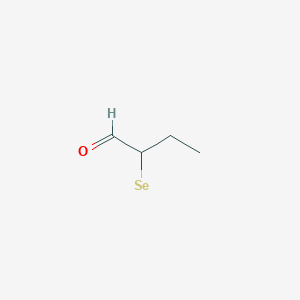
2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- is an organic compound with the molecular formula C12H22O and a molecular weight of 182.306 g/mol This compound is characterized by its cyclohexene ring structure with various substituents, including ethyl, methyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- typically involves the use of cyclohexene as a starting material. The synthetic route may include steps such as alkylation, reduction, and oxidation to introduce the desired substituents and achieve the final product. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated alcohols or hydrocarbons.
Scientific Research Applications
2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical processes. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- include other cyclohexene derivatives with different substituents, such as:
- 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5S)-
- 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R,6S)-
- 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R,6R)-
Uniqueness
The uniqueness of 2-Cyclohexen-1-ol, 1-ethyl-5-methyl-2-(1-methylethyl)-, (5R)- lies in its specific stereochemistry and the arrangement of its substituents, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and for developing specialized applications.
Properties
CAS No. |
677024-82-7 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(5R)-1-ethyl-5-methyl-2-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H22O/c1-5-12(13)8-10(4)6-7-11(12)9(2)3/h7,9-10,13H,5-6,8H2,1-4H3/t10-,12?/m1/s1 |
InChI Key |
ARCZZSJRFLKFRE-RWANSRKNSA-N |
Isomeric SMILES |
CCC1(C[C@@H](CC=C1C(C)C)C)O |
Canonical SMILES |
CCC1(CC(CC=C1C(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


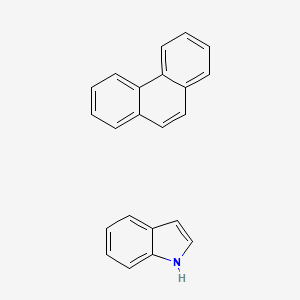
phosphane](/img/structure/B12526637.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate](/img/structure/B12526645.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)
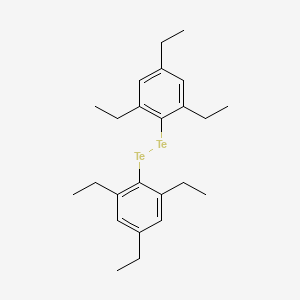
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
![2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12526662.png)
